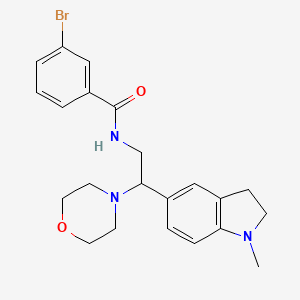![molecular formula C24H27ClN2O2S2 B2847077 1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone CAS No. 478063-33-1](/img/structure/B2847077.png)
1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a chlorophenyl group, a thiadiazole ring, a sulfanyl group, and a tert-butyl group. These groups could potentially contribute to the reactivity and properties of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It likely has a complex, multi-ring structure due to the presence of the thiadiazole ring. The chlorophenyl and tert-butyl groups are likely attached to different parts of the molecule.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the thiadiazole ring might participate in reactions with electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, it might have a relatively high molecular weight and could be soluble in organic solvents due to the presence of the aromatic rings.Scientific Research Applications
Chemical Synthesis and Compound Derivatives
- Research by Androsov et al. (2010) describes a synthesis method for 3-aminobenzo[b]thiophenes using a compound structurally related to 1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone. This method highlights the potential of such compounds in facilitating efficient one-pot syntheses of thiophene derivatives (Androsov et al., 2010).
Antimicrobial and Antituberculosis Properties
- A study by Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives using a similar thiadiazole compound. These derivatives showed significant in vitro activity against Mycobacterium tuberculosis, indicating the potential of such compounds in developing new antituberculosis drugs (Chitra et al., 2011).
Synthesis of Novel Derivatives
- Tahtaci and Aydin (2019) conducted a study involving the synthesis of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, starting with a compound similar to 1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone. This research contributes to the understanding of the chemistry and potential applications of thiadiazole derivatives (Tahtaci & Aydin, 2019).
Applications in Molecular Dynamics and Quantum Chemical Studies
- In another study, Kaya et al. (2016) explored the corrosion inhibition performances of various thiazole and thiadiazole derivatives on iron. This research, involving compounds structurally related to 1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone, highlights its potential applications in material science and corrosion prevention (Kaya et al., 2016).
Safety And Hazards
As with any chemical compound, handling it would require appropriate safety measures. Without specific data, it’s difficult to comment on the exact safety and hazards associated with this compound.
Future Directions
Future research could involve studying the reactivity of the compound, its potential uses, and its safety profile. It could also involve exploring its potential biological activity, given its complex structure.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O2S2/c1-23(2,3)17-11-15(12-18(20(17)29)24(4,5)6)21-26-27-22(31-21)30-13-19(28)14-7-9-16(25)10-8-14/h7-12,29H,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZPPPSFIYNNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2846995.png)
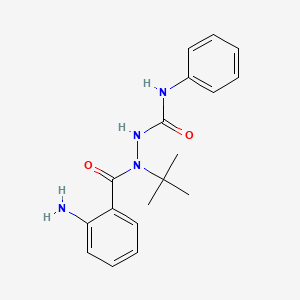
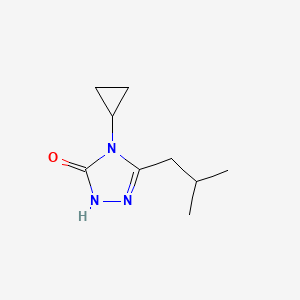
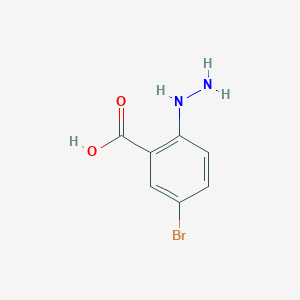
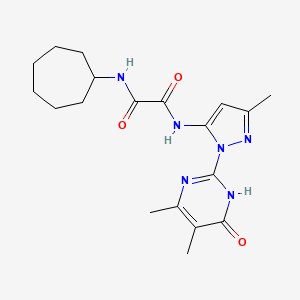
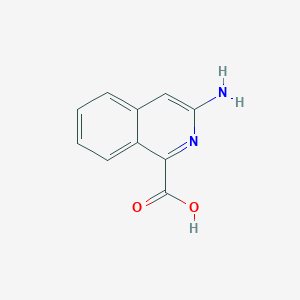
![beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat](/img/structure/B2847006.png)
![3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2847007.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2847008.png)

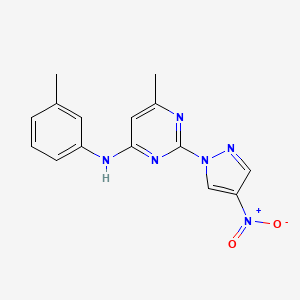
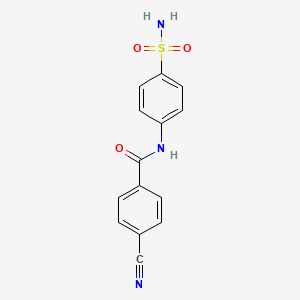
![N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)
